Ethyl 4-phenylsulfanylbenzoate Ethyl 4-phenylsulfanylbenzoate
Brand Name: Vulcanchem
CAS No.: 10129-07-4
VCID: VC21232681
InChI: InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol

Ethyl 4-phenylsulfanylbenzoate

CAS No.: 10129-07-4

Cat. No.: VC21232681

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-phenylsulfanylbenzoate - 10129-07-4

Specification

CAS No. 10129-07-4
Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
IUPAC Name ethyl 4-phenylsulfanylbenzoate
Standard InChI InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Standard InChI Key MWWSTEHPUCOQQV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Ethyl 4-phenylsulfanylbenzoate, identified by CAS number 10129-07-4, is a derivative of benzoic acid where the hydrogen atom in the para position is substituted with a phenylsulfanyl group, while the carboxyl group is esterified with ethanol. This distinctive structural arrangement contributes to its unique chemical properties and reactivity profile. The compound belongs to the larger family of organosulfur compounds, specifically thioethers, which contain a sulfur atom bonded to two carbon atoms.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names often reflect different naming conventions or highlight specific structural features of the molecule:

Nomenclature ParameterValue
IUPAC NameEthyl 4-phenylsulfanylbenzoate
Common SynonymsEthyl 4-(phenylthio)benzoate
Benzoic acid, 4-(phenylthio)-, ethyl ester
4-phenylsulfanylbenzoic acid ethyl ester
<p-Aethoxycarbonyl-phenyl>-phenyl-sulfid
CAS Registry Number10129-07-4
Standard InChIInChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Standard InChIKeyMWWSTEHPUCOQQV-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2

Physical and Chemical Properties

Ethyl 4-phenylsulfanylbenzoate possesses distinct physical and chemical characteristics that define its behavior in various chemical environments and applications. These properties are fundamental to understanding its potential uses in chemical synthesis.

Basic Physical Properties

The compound exists as a solid under standard conditions with specific physical parameters that have been experimentally determined or theoretically predicted:

PropertyValueSource
Molecular FormulaC15H14O2S
Molecular Weight258.33-258.34 g/mol
Physical StateSolid
Boiling Point163°C (at 1 Torr pressure)
Density1.19±0.1 g/cm³ (Predicted)
LogP4.01450
Polar Surface Area (PSA)51.60000

The relatively high LogP value of 4.01450 indicates the compound's significant lipophilicity, suggesting it would preferentially distribute into organic phases rather than aqueous environments . This property has implications for its solubility profile and potential applications in organic synthesis.

Spectroscopic Characteristics

While comprehensive spectroscopic data is limited in the available literature, the compound's structural confirmation is typically conducted through several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural arrangement of atoms

  • Fourier Transform Infrared Spectroscopy (FT-IR) identifies functional group characteristics

  • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula

Commercial samples undergo quality control testing that includes HPLC purity analysis and proton NMR spectroscopy to confirm structural integrity . A certificate of analysis indicates commercial samples achieve 99.75% purity by HPLC area, with NMR spectra confirming the expected structural features .

Synthesis Methods

Ethyl 4-phenylsulfanylbenzoate can be prepared through several synthetic routes, with varying yields and reaction conditions reported in the scientific literature.

Conventional Synthesis Approaches

The traditional synthesis of ethyl 4-phenylsulfanylbenzoate often involves the esterification of 4-phenylsulfanylbenzoic acid with ethanol in the presence of suitable catalysts. This approach represents a standard organic chemistry procedure for the preparation of esters from carboxylic acids.

Research-Based Synthetic Methods

Several research groups have reported alternative synthesis methodologies with varying yields:

MethodologyResearchersPublicationYieldReference
Methodology 1Wong et al.Organic Letters, 2006~97%
Methodology 2Wang et al.European Journal of Organic Chemistry, 2010~89%
Methodology 3Panda et al.Applied Catalysis A: General, 2012~75%
Methodology 4Yasuike et al.Tetrahedron Letters, 2011~66%
Methodology 5Panda et al.Applied Catalysis A: General, 2012~45%
Methodology 6Yu et al.Chinese Chemical Letters, 2013~36%
Early ResearchTruce et al.Journal of the American Chemical Society, 1960Not specified

This comparative yield analysis demonstrates significant variability in synthetic efficiency, with the Wong et al. methodology achieving the highest reported yield of approximately 97% . The substantial range in yields (36-97%) suggests that reaction conditions, catalyst selection, and procedural details significantly impact synthetic outcomes.

Research Applications and Scientific Significance

Ethyl 4-phenylsulfanylbenzoate has garnered attention in the scientific community primarily for its utility in organic synthesis and as a precursor for more complex chemical structures.

Role in Organic Synthesis

The compound serves as a valuable intermediate in various synthetic pathways, particularly those requiring the incorporation of the phenylsulfanyl functionality into more complex molecular architectures. Its utility derives from the reactivity of both the ester group and the sulfur linkage, allowing for selective transformations at different sites within the molecule.

Literature-Documented Research Applications

Several studies have explored the chemistry of ethyl 4-phenylsulfanylbenzoate in different research contexts:

  • Wong et al. (2006) achieved exceptionally high yields in their synthetic approach, suggesting methodological improvements in preparation techniques .

  • Panda et al. (2012) investigated this compound in the context of catalytic systems, with two different methodologies yielding significantly different outcomes (75% vs. 45%), highlighting the importance of reaction conditions in transformation efficiency .

  • Early foundational work by Truce et al. (1960) in the Journal of the American Chemical Society established some of the basic chemistry of this compound class .

  • The compound has been the subject of structure-activity relationship studies and has served as a building block in the development of molecules with potential biological or materials science applications.

ParameterSpecificationTypical Result
Purity (HPLC area)≥97%99.75%
NMR Spectrum 1HConforms to StructureConforms to Structure
AppearanceNot specifiedNot specified

As documented in a representative certificate of analysis, commercial samples often exceed the minimum purity specification of 97%, with actual purity levels reaching 99.75% by HPLC analysis . This high level of purity is essential for research applications where impurities could interfere with experimental outcomes.

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